molecular formula C17H16N4O3S2 B2890460 4-(N,N-dimethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide CAS No. 476641-85-7

4-(N,N-dimethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Cat. No. B2890460
M. Wt: 388.46
InChI Key: BKIYXPWFIVCOAC-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, also known as DMTB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide-based inhibitors and has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, especially those containing thiazole and pyridine rings, are of significant interest due to their wide range of biological activities. For instance, thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showing promising activity against tuberculosis with minimal cytotoxicity (Jeankumar et al., 2013). This illustrates the potential application of thiazole derivatives in developing antimicrobial agents.

Antimicrobial and Antitumor Activities

Thiazole and pyridine derivatives have been explored for their antimicrobial and antitumor activities. A notable study synthesized thiazolepyridine conjugated benzamides through a green synthesis method, which exhibited moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis strains (Karuna et al., 2021). Additionally, zinc(II) complexes with pyridine thiazole derivatives demonstrated enhanced antimicrobial and antitumor activities compared to the free ligands, indicating the potential of these compounds in bioactive material development (Xun-Zhong et al., 2020).

Fluorescent Probes for Biological Sensing

The design of fluorescent probes using thiazole derivatives for selective discrimination of thiophenols over aliphatic thiols in water samples highlights another research application. These probes have significant implications for sensing in environmental and biological sciences, demonstrating high selectivity and sensitivity (Wang et al., 2012).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c1-21(2)26(23,24)14-5-3-13(4-6-14)16(22)20-17-19-15(11-25-17)12-7-9-18-10-8-12/h3-11H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIYXPWFIVCOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

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